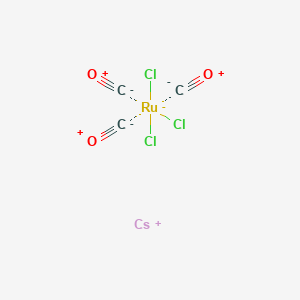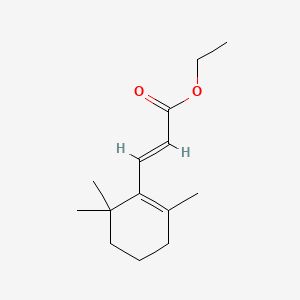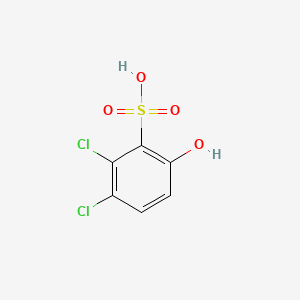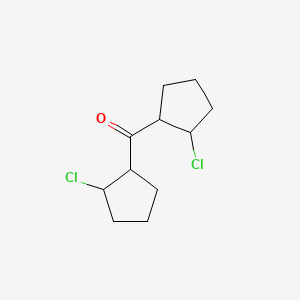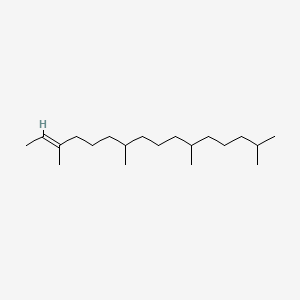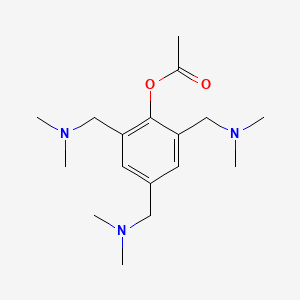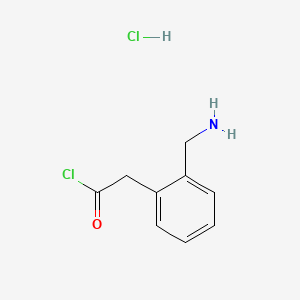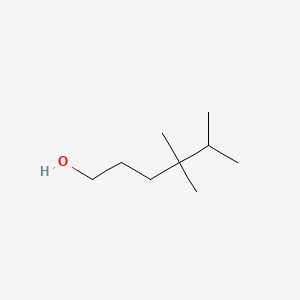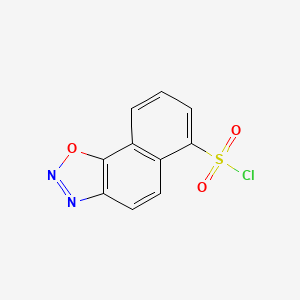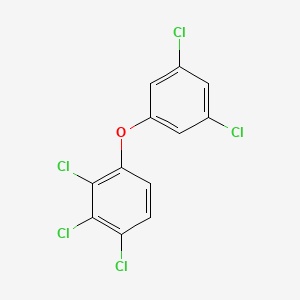
2,3,3',4,5'-Pentachlorodiphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3’,4,5’-Pentachlorodiphenyl ether is a chlorinated organic compound with the molecular formula C12H5Cl5O. It belongs to the class of polychlorinated diphenyl ethers, which are known for their persistence in the environment and potential toxic effects. This compound is often studied in the context of environmental pollution and its impact on human health.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4,5’-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the aromatic rings. Common reagents used in this process include chlorine gas and a suitable catalyst, such as iron(III) chloride.
Industrial Production Methods
Industrial production of 2,3,3’,4,5’-Pentachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the toxic nature of the reagents and the product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3’,4,5’-Pentachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Under specific conditions, the compound can be reduced to less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can occur, replacing chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used under appropriate conditions.
Major Products Formed
Oxidation: Hydroxylated diphenyl ethers.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Diphenyl ethers with various functional groups replacing chlorine atoms.
Wissenschaftliche Forschungsanwendungen
2,3,3’,4,5’-Pentachlorodiphenyl ether has several applications in scientific research:
Environmental Chemistry: Studied for its persistence and behavior in the environment, including its degradation pathways and impact on ecosystems.
Toxicology: Used to investigate its toxic effects on living organisms, including potential carcinogenicity and endocrine disruption.
Analytical Chemistry: Employed as a standard in the analysis of polychlorinated diphenyl ethers in environmental samples.
Bioremediation: Research on microbial degradation of this compound to develop effective bioremediation strategies for contaminated sites.
Wirkmechanismus
The mechanism of action of 2,3,3’,4,5’-Pentachlorodiphenyl ether involves its interaction with cellular components, leading to toxic effects. It can induce oxidative stress by generating reactive oxygen species, which damage cellular structures such as membranes, proteins, and DNA. The compound may also interfere with endocrine signaling pathways, disrupting hormonal balance and leading to adverse health effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’,4,4’,6-Pentachlorodiphenyl ether
- 2,3’,4,4’,5-Pentachlorodiphenyl ether
- 2,2’,3,3’,6-Pentachlorodiphenyl ether
Uniqueness
2,3,3’,4,5’-Pentachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical properties and biological activity. Compared to other similar compounds, it may exhibit different levels of toxicity, persistence, and reactivity, making it a distinct subject of study in environmental and toxicological research.
Eigenschaften
CAS-Nummer |
160282-07-5 |
|---|---|
Molekularformel |
C12H5Cl5O |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
1,2,3-trichloro-4-(3,5-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-3-7(14)5-8(4-6)18-10-2-1-9(15)11(16)12(10)17/h1-5H |
InChI-Schlüssel |
HCTKORQPUZCIAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1OC2=CC(=CC(=C2)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


